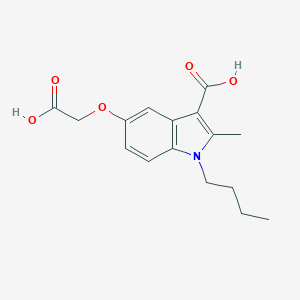
1-butyl-5-(carboxymethoxy)-2-methyl-1H-indole-3-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Butyl-5-(carboxymethoxy)-2-methyl-1H-indole-3-carboxylic acid, also known as BMIM, is a synthetic compound that has gained attention for its potential applications in scientific research. BMIM is a derivative of indole-3-carboxylic acid, a naturally occurring compound found in plants. The synthesis of BMIM involves a multistep process that requires the use of several reagents and solvents.
作用机制
The mechanism of action of 1-butyl-5-(carboxymethoxy)-2-methyl-1H-indole-3-carboxylic acid is not fully understood, but studies have suggested that it may work by inhibiting certain enzymes or signaling pathways in the body. 1-butyl-5-(carboxymethoxy)-2-methyl-1H-indole-3-carboxylic acid has been shown to inhibit the activity of matrix metalloproteinases, which are enzymes that play a role in the growth and spread of cancer cells. 1-butyl-5-(carboxymethoxy)-2-methyl-1H-indole-3-carboxylic acid has also been shown to inhibit the activation of NF-kappaB, a signaling pathway that is involved in inflammation and cancer.
Biochemical and Physiological Effects:
Studies have shown that 1-butyl-5-(carboxymethoxy)-2-methyl-1H-indole-3-carboxylic acid has a variety of biochemical and physiological effects. 1-butyl-5-(carboxymethoxy)-2-methyl-1H-indole-3-carboxylic acid has been shown to induce apoptosis, or programmed cell death, in cancer cells. 1-butyl-5-(carboxymethoxy)-2-methyl-1H-indole-3-carboxylic acid has also been shown to reduce the production of pro-inflammatory cytokines, which are molecules that play a role in inflammation. Additionally, 1-butyl-5-(carboxymethoxy)-2-methyl-1H-indole-3-carboxylic acid has been shown to reduce the production of reactive oxygen species, which can cause damage to cells and tissues.
实验室实验的优点和局限性
1-butyl-5-(carboxymethoxy)-2-methyl-1H-indole-3-carboxylic acid has several advantages for use in lab experiments. It is a synthetic compound, which means that it can be easily produced in large quantities and modified to suit specific research needs. 1-butyl-5-(carboxymethoxy)-2-methyl-1H-indole-3-carboxylic acid is also stable and has a long shelf life, which makes it ideal for use in long-term experiments. However, 1-butyl-5-(carboxymethoxy)-2-methyl-1H-indole-3-carboxylic acid also has some limitations. It is a relatively new compound, and its effects on the body are not fully understood. Additionally, 1-butyl-5-(carboxymethoxy)-2-methyl-1H-indole-3-carboxylic acid is not widely available, which may limit its use in some research settings.
未来方向
There are several future directions for research on 1-butyl-5-(carboxymethoxy)-2-methyl-1H-indole-3-carboxylic acid. One area of focus is the development of drug delivery systems that use 1-butyl-5-(carboxymethoxy)-2-methyl-1H-indole-3-carboxylic acid as a targeting agent. Another area of focus is the study of 1-butyl-5-(carboxymethoxy)-2-methyl-1H-indole-3-carboxylic acid's effects on specific types of cancer cells, as well as its potential use in combination with other cancer treatments. Additionally, further research is needed to fully understand the mechanism of action of 1-butyl-5-(carboxymethoxy)-2-methyl-1H-indole-3-carboxylic acid and its effects on the body.
合成方法
The synthesis of 1-butyl-5-(carboxymethoxy)-2-methyl-1H-indole-3-carboxylic acid involves the reaction of 2-methylindole-3-carboxylic acid with butyl bromide in the presence of potassium carbonate. The resulting product is then reacted with sodium methoxide and chloroacetic acid to produce 1-butyl-5-(carboxymethoxy)-2-methyl-1H-indole-3-carboxylic acid. This multistep process requires careful handling of reagents and solvents to ensure the purity of the final product.
科学研究应用
1-butyl-5-(carboxymethoxy)-2-methyl-1H-indole-3-carboxylic acid has been shown to have potential applications in scientific research, particularly in the field of cancer research. Studies have shown that 1-butyl-5-(carboxymethoxy)-2-methyl-1H-indole-3-carboxylic acid has anti-tumor properties and can inhibit the growth of cancer cells. 1-butyl-5-(carboxymethoxy)-2-methyl-1H-indole-3-carboxylic acid has also been shown to have anti-inflammatory properties and can reduce inflammation in the body. Additionally, 1-butyl-5-(carboxymethoxy)-2-methyl-1H-indole-3-carboxylic acid has been studied for its potential use in drug delivery systems, as it can be easily modified to target specific cells or tissues.
属性
产品名称 |
1-butyl-5-(carboxymethoxy)-2-methyl-1H-indole-3-carboxylic acid |
|---|---|
分子式 |
C16H19NO5 |
分子量 |
305.32 g/mol |
IUPAC 名称 |
1-butyl-5-(carboxymethoxy)-2-methylindole-3-carboxylic acid |
InChI |
InChI=1S/C16H19NO5/c1-3-4-7-17-10(2)15(16(20)21)12-8-11(5-6-13(12)17)22-9-14(18)19/h5-6,8H,3-4,7,9H2,1-2H3,(H,18,19)(H,20,21) |
InChI 键 |
ZTLVOWMKFGTBPI-UHFFFAOYSA-N |
SMILES |
CCCCN1C(=C(C2=C1C=CC(=C2)OCC(=O)O)C(=O)O)C |
规范 SMILES |
CCCCN1C(=C(C2=C1C=CC(=C2)OCC(=O)O)C(=O)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-{2-[(dimethylamino)sulfonyl]vinyl}-N,N-dimethyl-2-thiophenesulfonamide](/img/structure/B271327.png)
![4-[2-(1,3-benzothiazol-2-yl)vinyl]-N,N-diethylbenzenesulfonamide](/img/structure/B271330.png)
![2-{2-[4-(4-Morpholinylsulfonyl)phenyl]vinyl}-1,3-benzoxazole](/img/structure/B271332.png)

![3-Amino-1-[2-(4-fluorophenyl)-2-oxoethyl]pyridinium](/img/structure/B271343.png)
![4-{2-[4-(4-Ethyl-1-piperazinyl)phenyl]vinyl}quinoline](/img/structure/B271346.png)
![5-(2-Hydroxyethyl)-4-methyl-3-[2-(2-naphthyl)-2-oxoethyl]-1,3-thiazol-3-ium](/img/structure/B271350.png)
![3-Bromo-1-[2-(2-naphthyl)-2-oxoethyl]pyridinium](/img/structure/B271351.png)
![3-Bromo-1-[2-(2,5-dichlorophenyl)-2-oxoethyl]pyridinium](/img/structure/B271353.png)
![1-Methyl-4-[2-(2,4,5-trimethoxyphenyl)vinyl]quinolinium](/img/structure/B271358.png)

![(1E)-1-[(4-methylsulfonylphenyl)methylene]indene](/img/structure/B271360.png)
![1-[2-(2,3-Dimethoxyphenyl)vinyl]isoquinoline](/img/structure/B271361.png)
![1-Methyl-2-[2-(2,4,5-trimethoxyphenyl)vinyl]quinolinium](/img/structure/B271362.png)